"synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
"synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
An In-depth Technical Guide to the Synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Introduction
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide is a tertiary amide featuring a reactive chloromethyl group, making it a valuable intermediate in organic synthesis. The chloroacetamide moiety is a well-established pharmacophore and a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution.[1][2] Compounds of this class, N-arylacetamides, are significant precursors for a wide array of medicinal, agrochemical, and pharmaceutical compounds.[3] This guide provides a comprehensive, two-step synthetic pathway, grounded in established chemical principles and supported by detailed experimental protocols suitable for implementation in a research and development setting.
Retrosynthetic Analysis and Strategic Approach
The target molecule is logically disconnected via a retrosynthetic approach at the amide C-N bond. This identifies the two key precursors: the secondary amine, N-ethyl-4-methoxybenzylamine , and a suitable acylating agent, chloroacetyl chloride .
Caption: Retrosynthetic disconnection of the target molecule.
This strategy involves two primary synthetic operations:
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Reductive Amination: Synthesis of the secondary amine precursor from 4-methoxybenzaldehyde and ethylamine.
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N-Acylation: Reaction of the synthesized amine with chloroacetyl chloride to form the final amide product.
Part 1: Synthesis of Precursor: N-Ethyl-4-methoxybenzylamine
The synthesis of the secondary amine intermediate is efficiently achieved through a one-pot reductive amination. This method involves the initial formation of an imine between 4-methoxybenzaldehyde (anisaldehyde) and ethylamine, followed by in-situ reduction.
Causality of Reagent Selection
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Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations.[4] It is mild enough to not reduce the starting aldehyde, yet reactive enough to reduce the intermediate iminium ion. Its tolerance for slightly acidic conditions, often generated by the addition of acetic acid to catalyze imine formation, makes it ideal for this one-pot procedure.[4]
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Acetic Acid: Serves as a catalyst for the initial imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[4]
Experimental Protocol
A detailed protocol for this synthesis has been well-documented.[4]
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Combine 4-methoxybenzaldehyde (15.6 g, 115 mmol) and a 2.0 M solution of ethylamine in THF (87 mL, 174 mmol) in a flask with 1,2-dichloroethane (450 mL) under a nitrogen atmosphere.
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Add glacial acetic acid (10.0 mL, 174 mmol) to the mixture.
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Stir the reaction mixture at room temperature for 30 minutes.
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Cool the mixture to 0 °C using an ice bath.
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Add sodium triacetoxyborohydride (36.9 g, 174 mmol) in portions, ensuring the temperature remains controlled.
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Allow the reaction to warm to room temperature and stir overnight.
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Upon reaction completion, concentrate the mixture under reduced pressure.
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Dilute the residue with an alkaline solution (e.g., 10 g NaOH in 100 mL of water).
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Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with water and then brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
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Purify the resulting residue by silica gel column chromatography to yield N-ethyl-4-methoxybenzylamine as an oil.[4]
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxybenzaldehyde | 136.15 | 115 | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 174 | 1.5 |
| Acetic Acid | 60.05 | 174 | 1.5 |
| Sodium Triacetoxyborohydride | 211.94 | 174 | 1.5 |
Part 2: Synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
The final step is the N-acylation of the secondary amine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Caption: Overall workflow for the N-acylation step.
Causality of Reagent Selection
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Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient conversion of the secondary amine to the corresponding amide.[1] Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.
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Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃): The acylation reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to act as an acid scavenger, neutralizing the HCl and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][6] Triethylamine is a common choice for its solubility in organic solvents.
Experimental Protocol
This protocol is adapted from general procedures for the N-acylation of amines with chloroacetyl chloride.[5][6]
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Dissolve N-ethyl-4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere.
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Cool the stirred solution to 0 °C in an ice bath.
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Add chloroacetyl chloride (1.1 eq) dropwise to the solution. The formation of triethylamine hydrochloride may be observed as a white precipitate.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography or recrystallization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final amide product.
Caption: Key stages of the N-acylation mechanism.
Characterization and Analysis
The final product, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, should be characterized using standard analytical techniques to confirm its identity and purity.
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¹H NMR: Proton NMR spectroscopy will confirm the presence of all expected protons, including the ethyl group, the methoxy group, the benzyl protons, the aromatic protons, and the chloromethyl protons, with appropriate chemical shifts and coupling patterns.
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¹³C NMR: Carbon NMR will show distinct signals for each unique carbon atom in the molecule.
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IR Spectroscopy: Infrared spectroscopy should show a strong characteristic absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak.
Conclusion
The synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide is reliably accomplished through a robust two-step sequence involving reductive amination followed by N-acylation. The described protocols utilize commercially available reagents and are based on well-established, high-yielding transformations. This guide provides the necessary technical details and scientific rationale for researchers to successfully prepare this versatile synthetic intermediate.
References
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An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
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(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer... ResearchGate. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
chloroacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123. PubChem. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Secondary amine Acylation. Sciencemadness Discussion Board. [Link]
-
Acid chloride reaction with amine. Reddit. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018. PubChem. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-4-methoxybenzylamine | 22993-76-6 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
![Chemical structure of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide](https://i.imgur.com/example.png)
